molecular formula C13H14Cl2N2 B2488957 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 638140-89-3

1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2488957
CAS No.: 638140-89-3
M. Wt: 269.17
InChI Key: AEVLJEGVEXIGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a synthetic organic compound characterized by the presence of a dichlorocyclopropyl group attached to a benzodiazole ring

Preparation Methods

The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 2,2-dichlorocyclopropylmethyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group is known to enhance the compound’s biological activity by facilitating its binding to target proteins or enzymes. This interaction can lead to the inhibition of specific cellular processes, resulting in cytotoxic effects .

Comparison with Similar Compounds

1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the dichlorocyclopropyl group with the benzodiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c1-8-3-11-12(4-9(8)2)17(7-16-11)6-10-5-13(10,14)15/h3-4,7,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLJEGVEXIGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CC3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.